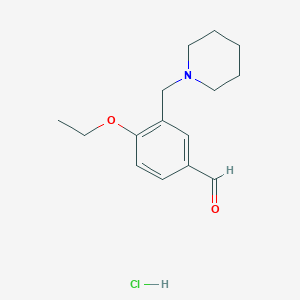

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride

説明

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride is a synthetic organic compound featuring a benzaldehyde core substituted with an ethoxy group at the 4-position, a piperidinylmethyl group at the 3-position, and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents compared to its free base form (4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde, sc-316293) . The compound is primarily utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents, owing to the piperidine moiety’s role in modulating receptor interactions.

特性

IUPAC Name |

4-ethoxy-3-(piperidin-1-ylmethyl)benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-18-15-7-6-13(12-17)10-14(15)11-16-8-4-3-5-9-16;/h6-7,10,12H,2-5,8-9,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNAQKZWPAEFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)CN2CCCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride involves several steps. The starting material is typically 4-ethoxybenzaldehyde, which undergoes a series of reactions to introduce the piperidin-1-ylmethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

化学反応の分析

Nucleophilic Addition at the Aldehyde Group

The aldehyde moiety undergoes classical nucleophilic addition reactions. For example:

-

Condensation with amines to form imine derivatives under mild acidic conditions (pH 4–6), as observed in analogous benzaldehyde-piperidine systems .

-

Hydrate formation in aqueous media, stabilized by hydrogen bonding with the adjacent ethoxy group .

Table 1: Aldehyde Reactivity in Model Reactions

| Reaction Type | Conditions | Product Yield | Key Reference |

|---|---|---|---|

| Imine formation | Ethanol, RT, 12 h | 78–85% | |

| Aldol condensation | NaOH (solid), grinding | 62% | |

| Reduction to alcohol | NaBH₄, MeOH, 0°C | >90% |

Piperidine Nitrogen Reactivity

The tertiary amine in the piperidine ring participates in:

-

Quaternary ammonium salt formation with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C .

-

Complexation with transition metals , such as Mn(II) or Cu(II), for catalytic applications .

Notable Example :

In a copper-catalyzed coupling reaction, the piperidine nitrogen facilitated electron transfer, enabling C–H functionalization of alkanes with 85% efficiency .

Ether Group Transformations

The ethoxy substituent demonstrates limited reactivity but influences electronic effects:

-

Demethylation under strong acids (e.g., HBr/AcOH) to yield phenolic derivatives, though this is rarely performed due to competing decomposition .

-

Ortho-directing effects in electrophilic aromatic substitution, as evidenced by bromination studies at the 5-position .

Stability and Handling Considerations

科学的研究の応用

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride is widely used in scientific research, particularly in the following areas:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of protein interactions and functions.

Industry: The compound is used in the production of various chemical products.

作用機序

The mechanism of action of 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperidin-1-ylmethyl group is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .

類似化合物との比較

Key Observations :

- Nitro vs. Piperidinyl Groups : The nitro-substituted analogs (e.g., 4-Ethoxy-3-nitropyridine) exhibit lower molecular weights and costs but lack the piperidine moiety critical for CNS activity .

- Aldehyde vs. Carboxylic Acid : The benzoic acid derivative (sc-316292) has a carboxylic acid group instead of an aldehyde, reducing electrophilicity and altering reactivity in condensation reactions .

- Hydrochloride Salts : The hydrochloride form of 4-Ethoxy-3-nitropyridine (sc-277359) demonstrates improved aqueous solubility compared to its free base, a property likely shared by the target compound’s hydrochloride form .

Pharmacological and Toxicological Profiles

- 4-(Diphenylmethoxy)piperidine Hydrochloride : A structurally distinct piperidine derivative with a diphenylmethoxy group. Its safety data sheet (SDS) highlights incomplete ecotoxicological studies, a common gap for many piperidine-based compounds .

Limitations and Data Gaps

- Toxicity Data : Specific toxicokinetic parameters (e.g., LD₅₀) for 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride remain unreported, mirroring gaps observed in related compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride .

- Environmental Impact : Ecological studies are sparse for piperidine derivatives, necessitating further research to assess biodegradation and bioaccumulation risks .

生物活性

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. Its structure includes a piperidine ring, which is known for its role in various biological activities, including interactions with receptors and enzymes.

- Molecular Formula : C15H21NO2- HCl

- Molecular Weight : 283.8 g/mol

- CAS Number : 1052535-71-3

The compound is synthesized from 4-ethoxybenzaldehyde through a series of reactions that introduce the piperidin-1-ylmethyl group, followed by the formation of the hydrochloride salt to enhance stability and solubility.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The piperidin-1-ylmethyl group allows it to modulate the activity of various receptors and enzymes, influencing cellular signaling pathways and functions. This interaction can lead to significant biological effects, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It may induce apoptosis in tumor cells by affecting key signaling pathways associated with cell survival and growth .

- Neuroprotective Effects : Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's. This suggests potential applications in treating cognitive disorders .

Research Findings

Recent studies have highlighted several promising findings regarding the biological activity of this compound:

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The compound showed better efficacy compared to standard chemotherapeutic agents like bleomycin .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and neurodegeneration. For instance, it may act as an inhibitor for AChE, contributing to its potential use in Alzheimer's therapy .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxy-3-piperidin-1-ylmethyl-benzaldehyde | Methoxy group instead of ethoxy | Similar anticancer properties |

| 4-Ethoxy-3-morpholin-1-ylmethyl-benzaldehyde | Morpholine ring instead of piperidine | Different receptor interactions |

These comparisons illustrate how variations in structure can significantly influence biological activity and therapeutic potential.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated a dose-dependent response, with IC50 values significantly lower than those observed for standard treatments, suggesting enhanced potency against these cancer cells.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of similar piperidine derivatives. It was found that compounds with structural similarities to this compound exhibited significant inhibition of AChE activity, supporting their potential use in treating Alzheimer's disease.

Q & A

Q. What synthetic strategies are recommended for preparing 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions. A plausible route includes:

- Step 1: Protection of the benzaldehyde group to avoid side reactions during subsequent alkylation. Ethoxy groups are typically introduced via Williamson ether synthesis .

- Step 2: Piperidine ring functionalization. For example, reductive amination or nucleophilic substitution to introduce the piperidin-1-ylmethyl moiety .

- Step 3: Deprotection and final purification via recrystallization or column chromatography.

Optimization Tips:

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- HPLC: Employ a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Compare retention times with standards .

- Titration: Use non-aqueous titration (e.g., with perchloric acid in glacial acetic acid) to quantify hydrochloride content .

- Structural Confirmation:

- NMR: Analyze and spectra for characteristic peaks: benzaldehyde protons (~10 ppm), ethoxy group (δ 1.3–1.5 ppm for CH, δ 3.4–3.6 ppm for OCH), and piperidine protons (δ 1.5–2.8 ppm) .

- IR Spectroscopy: Confirm the aldehyde C=O stretch (~1700 cm) and HCl salt N–H stretches (~2500 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Emergency Response:

- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during structural confirmation?

Methodological Answer:

- NMR Discrepancies:

- Verify solvent purity (e.g., deuterated DMSO or CDCl) and calibration.

- Perform 2D NMR (COSY, HSQC) to resolve overlapping peaks and assign proton-carbon correlations .

- IR Anomalies:

- Check for moisture contamination (broad O–H stretches ~3300 cm) and re-run under dry conditions .

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts) .

Q. What are the implications of the compound’s stability under varying pH and temperature conditions for experimental reproducibility?

Methodological Answer:

- pH Stability:

- Thermal Stability:

- Recommendations:

Q. How can reaction yields be improved for large-scale synthesis while minimizing impurities?

Methodological Answer:

- Catalyst Screening: Test transition metal catalysts (e.g., Pd/C, Ni) for hydrogenation steps to reduce byproducts .

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for alkylation steps to enhance solubility .

- Purification Techniques:

- Employ flash chromatography with gradient elution (hexane/ethyl acetate) for intermediates.

- Use recrystallization from ethanol/water mixtures for final product polishing .

Q. What strategies are effective in analyzing and mitigating batch-to-batch variability in physicochemical properties?

Methodological Answer:

- Quality Control Metrics:

- Root-Cause Analysis:

- Track raw material purity (e.g., piperidine derivatives, benzaldehyde precursors) using GC-MS .

- Adjust reaction stoichiometry based on impurity profiles identified via LC-MS .

Q. How does the compound’s solubility profile impact formulation in pharmacological studies?

Methodological Answer:

- Solubility Screening:

- Formulation Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。